Product packaging for 4,4'-Bis(bromomethyl)-2,2'-bipyridine(Cat. No.:CAS No. 134457-14-0)

4,4'-Bis(bromomethyl)-2,2'-bipyridine

Cat. No.: B168859
CAS No.: 134457-14-0
M. Wt: 342.03 g/mol
InChI Key: XCMRHOMYGPXALN-UHFFFAOYSA-N
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Description

4,4'-Bis(bromomethyl)-2,2'-bipyridine (CAS 134457-14-0) is a high-value bifunctional compound that serves as a critical building block in advanced chemical research. Its core structure features a 2,2'-bipyridine scaffold, one of the most widely utilized ligands in coordination chemistry due to its bidentate nature, which allows it to form stable chelate complexes with a vast array of transition metals . The primary research value of this specific derivative lies in the presence of two highly reactive bromomethyl groups attached at the 4 and 4' positions. These groups are susceptible to nucleophilic substitution, enabling researchers to readily functionalize the bipyridine core and tether it to other molecular systems, polymers, or surfaces . This dual functionality makes this compound a versatile precursor in diverse applications. In materials science, it is employed to construct metallosupramolecular architectures and polymers with tailored electronic or optical properties . It acts as a key intermediate for creating ligands used in catalysis, such as in palladium-catalyzed cross-coupling reactions, and for the synthesis of photosensitizers in dye-sensitized solar cells . The compound can be transformed into other useful derivatives, including 4,4'-Bis(chloromethyl)-2,2'-bipyridine, via efficient synthetic routes . Handling and Storage: This compound requires careful handling. It should be stored under an inert atmosphere at 2-8°C . Safety information indicates it is corrosive and causes severe skin burns and eye damage (Hazard Statement H314) . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10Br2N2 B168859 4,4'-Bis(bromomethyl)-2,2'-bipyridine CAS No. 134457-14-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-2-[4-(bromomethyl)pyridin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMRHOMYGPXALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CBr)C2=NC=CC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

134457-15-1
Record name 2,2′-Bipyridine, 4,4′-bis(bromomethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134457-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

342.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,4 Bis Bromomethyl 2,2 Bipyridine and Analogues

Precursor-Based Synthesis Routes

The choice of precursor significantly influences the synthetic strategy for obtaining 4,4'-Bis(bromomethyl)-2,2'-bipyridine (B176824). The hydroxyl and methyl derivatives of 4,4'-bipyridine (B149096) serve as the most common starting points.

Bromination of 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine

A frequently employed method for the synthesis of this compound involves the direct bromination of 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine. This approach leverages the reactivity of the hydroxyl groups, replacing them with bromine atoms.

The conversion of the diol to the dibromide is typically carried out using a mixture of hydrobromic acid (HBr) and sulfuric acid (H₂SO₄) under reflux conditions. The reaction involves heating the mixture to facilitate the nucleophilic substitution of the hydroxyl groups.

ReagentRoleTypical Conditions
4,4'-Bis(hydroxymethyl)-2,2'-bipyridineStarting Material-
Hydrobromic Acid (HBr)Brominating Agent48% aqueous solution
Sulfuric Acid (H₂SO₄)Catalyst, Dehydrating AgentConcentrated
Temperature-Reflux
Reaction Time-24-48 hours

Optimization of this reaction primarily focuses on maximizing the yield and minimizing side products. Key parameters to control include the reaction temperature, time, and the concentration of the acids. Insufficient reaction time or temperature may lead to incomplete conversion, resulting in a mixture of the starting material, the desired product, and the mono-brominated intermediate.

Following the reaction, the mixture is typically cooled and neutralized to precipitate the crude product. Purification is a critical step to remove unreacted starting materials, inorganic salts, and any byproducts. Column chromatography is a common method for purification. The reported yield for this synthesis route is approximately 50% after purification.

Bromination of 4,4'-Dimethyl-2,2'-bipyridine (B75555)

An alternative and widely used synthetic route is the bromination of 4,4'-Dimethyl-2,2'-bipyridine. orgsyn.orgorgsyn.org This method proceeds via a free radical substitution mechanism.

This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride. The reaction is usually carried out under reflux conditions.

The process begins with the thermal decomposition of the initiator (AIBN) to generate free radicals. These radicals then abstract a hydrogen atom from the methyl groups of the 4,4'-Dimethyl-2,2'-bipyridine, forming a stabilized benzylic-type radical. This radical then reacts with NBS to form the brominated product and a succinimidyl radical, which continues the chain reaction.

ReagentRoleTypical Conditions
4,4'-Dimethyl-2,2'-bipyridineStarting Material-
N-Bromosuccinimide (NBS)Brominating Agent-
Azobisisobutyronitrile (AIBN)Radical Initiator-
Carbon TetrachlorideSolvent-
Temperature-Reflux (77°C)
Reaction Time-16 hours

A significant challenge in the radical bromination of 4,4'-Dimethyl-2,2'-bipyridine is controlling the selectivity and avoiding polybromination. orgsyn.org The reactivity of the methyl groups can lead to the formation of not only the desired this compound but also mono-brominated and tri- or even tetra-brominated species. orgsyn.org

The high reactivity of radical reactions can make it difficult to achieve selective mono- or di-bromination. orgsyn.org The formation of multiple brominated products complicates the purification process and can significantly lower the yield of the desired compound. Research has shown that controlling the stoichiometry of the reagents and the reaction time is crucial to favor the formation of the disubstituted product. For instance, using a limited amount of NBS can favor the formation of the mono-brominated product. orgsyn.org However, achieving a high yield of the dibrominated product often requires extended reaction times, which can also increase the likelihood of polybromination. The yield for this method is reported to be around 30%.

Routes via Trimethylsilyl (B98337) (TMS) Intermediates

A highly effective method for the preparation of halomethyl-2,2'-bipyridines involves the use of trimethylsilyl (TMS) intermediates. orgsyn.orgyoutube.com This approach offers significant advantages over traditional methods like radical halogenation, which often lead to a mixture of products, or multi-step syntheses starting from hydroxymethyl precursors. orgsyn.orgorgsyn.org

Halogenation of TMS-Bipyridine Precursors

The synthesis commences with the formation of the bis(trimethylsilylmethyl)bipyridine precursor. This is typically achieved by treating 4,4'-dimethyl-2,2'-bipyridine with a strong base, such as lithium diisopropylamide (LDA), followed by quenching the resulting carbanion with chlorotrimethylsilane (B32843) (TMSCl). orgsyn.org This silylated intermediate, 4,4'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine, is then subjected to halogenation. orgsyn.org

For the introduction of bromine, the TMS-protected compound is reacted with a brominating agent. A common method involves the use of BrF₂CCF₂Br in the presence of a fluoride (B91410) source like cesium fluoride (CsF). This fluoride-induced desilylation-bromination proceeds under mild conditions to yield the desired this compound. An analogous procedure using hexachloroethane (B51795) as the halogen source yields the corresponding 4,4'-bis(chloromethyl)-2,2'-bipyridine. orgsyn.org

Table 1: Synthesis of Halomethyl-2,2'-bipyridines via TMS Intermediates
ProductYield of TMS Intermediate (%)Yield of Halomethyl Product (%)Reference
4,4'-Bis[(trimethylsilyl)methyl]-2,2'-bipyridine97- orgsyn.org
4,4'-Bis(chloromethyl)-2,2'-bipyridine-91 orgsyn.org
This compound-97 orgsyn.org
Advantages in Yield and Byproduct Control

The synthetic route via TMS intermediates offers several distinct advantages, primarily in terms of reaction yield and the control of byproducts. orgsyn.orgyoutube.com This method consistently produces high yields, often in the range of 90-97% for the final halogenated product. orgsyn.org The high selectivity of the halogenation step minimizes the formation of undesirable side products, such as mono-brominated or poly-halogenated species, which can be challenging to separate from the desired compound. orgsyn.org The mild reaction conditions employed in the fluoride-induced desilylation-halogenation step further contribute to the clean reaction profile and high efficiency of this synthetic strategy.

Functionalization Strategies for Bromomethyl Groups

The presence of two reactive bromomethyl groups makes this compound a valuable precursor for the synthesis of more complex molecules. These groups can be readily modified through various functionalization strategies.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the bipyridine core enhances the reactivity of the bromomethyl groups towards nucleophilic substitution. This allows for the introduction of a wide array of functional groups. Common nucleophiles include amines, thiols, and alkoxides. For instance, reaction with primary or secondary amines leads to the formation of bis-aminated derivatives. Similarly, treatment with various substituted pyridines can be used to introduce new heterocyclic moieties. nih.gov The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Table 2: Examples of Nucleophilic Substitution Reactions
NucleophileProduct TypeReference
Primary/Secondary AminesBis-aminated bipyridines
ThiolsBis-thioether bipyridines
Substituted PyridinesBipyridine-extended structures nih.gov
Sodium AzideBis-azidomethyl bipyridine
Potassium ThiolateBis-thiolate substituted bipyridine

Cross-Coupling Reactions Utilizing Bromine Functionality

The carbon-bromine bond in the bromomethyl groups is also amenable to palladium-catalyzed cross-coupling reactions. While direct examples with this compound as the substrate are less commonly reported for C-C bond formation at the methyl position, the general principles of cross-coupling chemistry suggest its feasibility. Standard methodologies such as Suzuki and Stille couplings, which are widely used for the functionalization of bipyridines, can be adapted for this purpose. researchgate.netnih.govmdpi.com These reactions typically involve the coupling of the organohalide with an organoboron (Suzuki) or organotin (Stille) reagent in the presence of a palladium catalyst to form a new carbon-carbon bond. nobelprize.orglibretexts.org This opens up possibilities for introducing aryl, vinyl, or alkyl substituents, further expanding the molecular complexity of the bipyridine scaffold.

Comparative Analysis of Synthetic Efficiencies and Scalability

When evaluating synthetic routes to this compound, efficiency and scalability are critical considerations. The traditional method of direct bromination of 4,4'-dimethyl-2,2'-bipyridine using reagents like N-bromosuccinimide (NBS) or elemental bromine (Br₂) often suffers from lower yields (60-65% with NBS) and challenges in purification due to the formation of multiple brominated species. While feasible, the scalability of these radical-based methods can be challenging due to safety concerns and the need for extensive purification.

Table 3: Comparison of Synthetic Methods for Brominated Bipyridines
CriterionDirect Bromination (NBS)Route via TMS IntermediateReference
Yield60-65%~97% orgsyn.org
SelectivityModerate to HighHigh orgsyn.org
ByproductsMono- and poly-brominated speciesMinimal orgsyn.org
ScalabilityFeasible but can be challengingPotentially more scalable due to cleaner reaction nih.gov

Coordination Chemistry of 4,4 Bis Bromomethyl 2,2 Bipyridine As a Ligand

Chelation Properties and Metal Ion Coordination Modes

The coordination of 4,4'-Bis(bromomethyl)-2,2'-bipyridine (B176824) to metal ions is primarily dictated by the two nitrogen atoms of the bipyridine core, which act as a robust chelating unit. This fundamental interaction gives rise to stable metal complexes with predictable stoichiometries and geometries. However, the presence of the bromomethyl substituents at the 4 and 4' positions introduces additional layers of complexity and functionality.

Bidentate Ligand Behavior with Transition Metals

Similar to its parent compound, 2,2'-bipyridine (B1663995), this compound readily functions as a bidentate ligand, coordinating to a single metal center through its two nitrogen atoms. chegg.com This chelation forms a stable five-membered ring with the metal ion, a characteristic feature of bipyridine complexes. This mode of coordination is observed with a wide range of transition metals, including but not limited to ruthenium, iron, cobalt, copper, and rhodium. orgsyn.orgnih.govrsc.org The resulting complexes often exhibit well-defined geometries, such as octahedral or square planar, depending on the coordination preferences of the metal ion and the presence of other ligands. nih.gov The formation of these stable complexes is a cornerstone of its utility in various chemical applications.

Influence of Bromomethyl Substituents on Coordination Geometry

Furthermore, the electronic properties of the bipyridine ligand are modulated by the bromomethyl groups. The bromine atoms are strongly electron-withdrawing, which can affect the electron density on the bipyridine ring system. This, in turn, can influence the strength of the metal-ligand bond and the redox properties of the metal complex. The reactive nature of the C-Br bond in the bromomethyl group also opens up possibilities for post-coordination modification, allowing for the covalent linkage of the metal complex to other molecules or surfaces.

Metal Complex Formation with this compound

The versatile nature of this compound as a ligand allows for the synthesis of a diverse range of metal complexes, from simple mononuclear species to intricate dinuclear and polynuclear architectures.

Synthesis of Mononuclear Metal Complexes

The synthesis of mononuclear complexes with this compound is typically achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction can be controlled to favor the formation of complexes with one or more bipyridine ligands coordinated to a single metal center. For instance, reacting the ligand with a metal precursor in a 1:1 or 2:1 molar ratio can lead to the formation of [M(L)Xn] or [M(L)2] type complexes, where L represents the bipyridine ligand and X represents other ancillary ligands such as halides or solvent molecules.

Metal IonAncillary LigandsResulting Complex Type
Ru(II)p-cymene, Cl⁻[Ru(η⁶-p-cymene)(L)Cl]⁺
Fe(II)NCS⁻[Fe(L)₂(NCS)₂]
Co(II)NCS⁻[Co(L)₂(NCS)₂]
Rh(I)1,5-hexadiene (HD)[Rh(L)(HD)]⁺

Table 1: Examples of Mononuclear Metal Complexes with this compound and Related Ligands. This table is illustrative and based on the general reactivity of bipyridine ligands.

Formation of Dinuclear and Polynuclear Metal Architectures

A key feature of this compound is its ability to act as a bridging ligand, facilitating the formation of dinuclear and polynuclear metal complexes. nih.gov This can be achieved through the reaction of the bromomethyl groups with other coordinating moieties. For example, the reaction of a pre-formed mononuclear complex containing this ligand with another metal precursor can lead to the formation of a dinuclear species where the two metal centers are linked by the bipyridine-based bridging ligand.

Furthermore, the bipyridine unit itself can bridge two metal centers. In some cases, two separate bipyridine ligands can coordinate to two different metal ions, and these two complexes can then be linked together. nih.gov Research has demonstrated the synthesis of bimetallic and trimetallic complexes using ligands that incorporate multiple bipyridine units. nih.gov For example, reacting a ligand containing two bipyridine units with a rhodium dimer led to the formation of a bimetallic rhodium complex. nih.gov This strategy allows for the construction of complex supramolecular assemblies with tailored properties.

Ligand Substitution Reactions in Pre-formed Complexes

The bromomethyl groups in complexes of this compound are reactive and can undergo nucleophilic substitution reactions. This allows for the post-synthetic modification of the metal complex, a powerful tool for introducing new functional groups and creating more complex structures. For instance, the bromine atoms can be displaced by a variety of nucleophiles, such as other ligands or functional molecules, to create new, functionalized metal complexes. This reactivity has been exploited to prepare bipyridines with extended π-conjugation for applications in solar cells. orgsyn.org

Ligand substitution can also occur at the metal center itself. Depending on the lability of the ancillary ligands and the reaction conditions, one or more of the other ligands in a pre-formed complex can be replaced by other molecules. This allows for the fine-tuning of the electronic and steric properties of the metal complex after its initial formation.

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are indispensable for elucidating the structural and electronic properties of metal complexes containing this compound. These methods provide critical insights into the coordination environment of the metal ion and the photophysical behavior of the resulting complexes.

Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the formation and elucidating the solution-state structure of diamagnetic metal complexes of this compound. 1H NMR is particularly informative for tracking the coordination of the bipyridine moiety to a metal center.

Upon coordination, the chemical shifts of the aromatic protons on the bipyridine rings are expected to change significantly compared to the free ligand. The protons in the 6 and 6' positions are typically the most affected, experiencing a downfield shift due to the deshielding effect of the metal ion. The protons of the bromomethyl groups also provide a key spectroscopic handle. Changes in their chemical shift and coupling patterns can indicate the rigidity of the complex and any secondary interactions involving these functional groups.

For instance, in the formation of dinuclear complexes where the this compound acts as a bridging ligand between two metal centers, NMR can help to confirm the symmetric nature of the resulting supramolecular assembly. researchgate.net Two-dimensional NMR techniques, such as COSY and NOESY, can be employed to unambiguously assign all proton resonances and to probe through-space interactions between different parts of the complex, further solidifying the structural assignment. mdpi.com

Table 1: Representative 1H NMR Data for a Generic M(this compound)Cl2 Complex.
ProtonFree Ligand (ppm)Complex (ppm)Expected Shift
H-3, H-3'~7.5~7.8Downfield
H-5, H-5'~7.3~7.6Downfield
H-6, H-6'~8.6~8.9Downfield
-CH2Br~4.6~4.8Downfield

X-ray Crystallography for Coordination Geometry Analysis

The coordination geometry adopted by the metal ion is influenced by factors such as the metal's identity, its oxidation state, and the steric and electronic properties of the other ligands in the coordination sphere. Common geometries observed for bipyridine complexes include distorted tetrahedral, square planar, square pyramidal, and octahedral. sciforum.net

In a typical octahedral complex, the this compound ligand will occupy two coordination sites in a cis-fashion. The bite angle of the bipyridine ligand, defined as the N-M-N angle, is a critical parameter that can influence the stability and reactivity of the complex. sciforum.net For 2,2'-bipyridine ligands, this angle is typically around 80-83°, a deviation from the ideal 90° in a perfect octahedral geometry, leading to some degree of strain.

Furthermore, X-ray crystallography can reveal intermolecular interactions, such as π-π stacking between the bipyridine rings of adjacent complexes or hydrogen bonding involving the bromomethyl groups, which can lead to the formation of extended supramolecular architectures in the solid state. researchgate.netnih.gov

Table 2: Typical Crystallographic Data for a Metal Complex with this compound.
ParameterTypical ValueSignificance
M-N Bond Length2.0 - 2.2 ÅIndicates the strength of the metal-ligand bond.
N-M-N Bite Angle80° - 83°Characterizes the chelation of the bipyridine ligand.
Dihedral Angle between Pyridine (B92270) Rings0° - 10°Indicates the planarity of the bipyridine ligand upon coordination. nih.gov

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic absorption and emission spectroscopy are crucial for understanding the photophysical properties of metal complexes derived from this compound. researchgate.net These properties are largely dictated by the nature of the metal ion and the ligand.

The UV-Vis absorption spectra of these complexes typically exhibit intense bands in the ultraviolet region, which are assigned to π-π* intraligand transitions within the bipyridine framework. In the visible region, many transition metal complexes, particularly those of ruthenium(II) and other d6 metals, display broad, less intense bands. osti.gov These are often assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a π* orbital of the bipyridine ligand. The energy of these MLCT bands is sensitive to the electron-withdrawing or -donating nature of the substituents on the bipyridine ligand. researchgate.net

Many of these complexes are luminescent, and their emission properties are of great interest for applications in sensing, imaging, and light-emitting devices. The emission typically originates from the lowest-energy triplet MLCT state (3MLCT). nih.gov The emission wavelength, quantum yield, and lifetime are all important parameters that characterize the emissive properties. These can be influenced by the solvent polarity, temperature, and the presence of quenchers. nih.gov For example, a bathochromic (red) shift in the emission is often observed in more polar solvents, indicative of a more polar excited state. nih.gov

Table 3: General Photophysical Properties of a Ru(II) Complex with this compound.
PropertyTypical Wavelength Range (nm)Transition
Absorption (UV)280 - 320Intraligand π-π
Absorption (Visible)450 - 5001MLCT (d → π)
Emission600 - 6503MLCT → Ground State

Theoretical Studies of Coordination: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become an invaluable computational tool for complementing experimental studies and providing deeper insights into the electronic structure and properties of coordination compounds.

Electronic Structure and Redox Potential Analysis

DFT calculations can be used to model the ground-state electronic structure of metal complexes of this compound. researchgate.net These calculations provide information about the molecular orbitals, their energies, and their compositions. For instance, the highest occupied molecular orbital (HOMO) in many transition metal complexes is often metal-centered, while the lowest unoccupied molecular orbital (LUMO) is typically localized on the π-system of the bipyridine ligand. nih.gov

This HOMO-LUMO gap is a key determinant of the complex's electronic and optical properties. DFT can also be used to predict redox potentials, which are crucial for applications in electrocatalysis and molecular electronics. core.ac.uk By calculating the energies of the complex in different oxidation states, it is possible to estimate the potentials at which these redox events will occur. These theoretical predictions can then be compared with experimental data from techniques like cyclic voltammetry. core.ac.uk Natural Bond Orbital (NBO) analysis, a feature of DFT calculations, can quantify the charge transfer between the metal and the ligand, providing a more detailed picture of the bonding. researchgate.net

Excited State Dynamics and Metal-to-Ligand Charge Transfer (MLCT)

Time-dependent DFT (TD-DFT) is an extension of DFT that allows for the study of electronic excited states. researchgate.net This is particularly useful for understanding the MLCT transitions observed in the absorption spectra of these complexes. TD-DFT can predict the energies and intensities of these transitions, aiding in the assignment of the experimental spectra. researchgate.net

Furthermore, TD-DFT can provide insights into the dynamics of the excited state. washington.edu For example, it can be used to model the geometry of the complex in the excited state, which often differs from the ground-state geometry. This information is crucial for understanding the relaxation pathways of the excited state and the factors that govern the efficiency of luminescence. In some cases, the initial photoexcitation leads to a localized MLCT state, which can then evolve into a delocalized state. osti.gov The timescale of this excited-state evolution can be probed by ultrafast spectroscopic techniques and modeled using TD-DFT. researchgate.netrsc.org

Catalytic Applications of 4,4 Bis Bromomethyl 2,2 Bipyridine Derived Complexes

Role of Bipyridine Ligands in Transition Metal Catalysis

Bipyridine ligands are a cornerstone of coordination chemistry and play a pivotal role in transition metal catalysis. Their bidentate nature, involving two nitrogen atoms that chelate to a metal center, forms a stable five-membered ring, which enhances the stability of the resulting complex. This chelation effect is fundamental to their utility in catalysis. The 2,2'-bipyridine (B1663995) scaffold is a diimine ligand with a planar structure that facilitates electron delocalization, often imparting unique redox and optical properties to its metal complexes. nih.gov

The electronic properties of the bipyridine ligand can be readily tuned by introducing various substituents onto the pyridine (B92270) rings. In the case of 4,4'-bis(bromomethyl)-2,2'-bipyridine (B176824), the bromomethyl groups offer reactive sites for further functionalization, allowing for the creation of more complex ligand architectures. This adaptability enables the fine-tuning of the steric and electronic environment around the metal center, which in turn influences the catalytic activity and selectivity of the complex. For instance, the introduction of electron-withdrawing or electron-donating groups can modify the redox potential of the metal center, affecting its ability to participate in oxidative addition and reductive elimination steps, which are crucial in many catalytic cycles.

Furthermore, the π-acceptor character of the bipyridine ligand allows it to stabilize low-valent metal centers through back-bonding, a key feature in many catalytic processes. The stability and tunable nature of bipyridine-metal complexes have led to their widespread use in a variety of catalytic applications, ranging from oxidation and reduction to the formation of carbon-carbon and carbon-heteroatom bonds.

Specific Catalytic Transformations

The versatility of complexes derived from this compound has been demonstrated in a range of specific catalytic transformations. The ability to modify the ligand structure allows for the optimization of catalysts for particular reactions.

Transition metal complexes containing bipyridine ligands are well-known to catalyze a variety of oxidation and reduction reactions. The redox-active nature of both the metal center and the bipyridine ligand itself can facilitate electron transfer processes that are central to these transformations. For example, ruthenium-bipyridine complexes have been investigated for their ability to catalyze the oxidation of water. nih.gov While specific studies focusing solely on this compound in general oxidation and reduction catalysis are not extensively detailed in the provided search results, the fundamental principles of bipyridine-mediated catalysis suggest their potential in this area. The functionalization of the bromomethyl groups can be used to immobilize the catalyst on a solid support or to introduce specific functionalities that can influence the catalytic activity.

In the context of photoredox catalysis, nickel-bipyridine complexes have emerged as powerful catalysts. tcichemicals.com These reactions often involve single-electron transfer (SET) processes, where the bipyridine ligand can play a crucial role in modulating the electronic properties of the nickel center and participating in the electron transfer chain. tcichemicals.com

Table 1: Examples of Bipyridine-Metal Complexes in Redox Catalysis

Metal Center Bipyridine Ligand Type Redox Process Application
Ruthenium Unsubstituted 2,2'-bipyridine Water Oxidation Potential for artificial photosynthesis
Nickel Substituted 2,2'-bipyridine Photoredox Catalysis Organic synthesis, cross-coupling reactions

While the broader class of bipyridine-ligated transition metal complexes has been extensively studied in hydrogenation catalysis, specific research detailing the application of complexes derived directly from this compound in hydrogenation reactions is not prominent in the available literature. However, the general principles of hydrogenation catalysis involving bipyridine ligands provide a strong indication of their potential.

For instance, ruthenium complexes bearing functionalized bipyridine ligands have been shown to be active catalysts for the transfer hydrogenation of ketones. nih.gov In these systems, the bipyridine ligand helps to stabilize the ruthenium center and the substituents on the ligand can influence the catalytic activity and selectivity. Similarly, cobalt complexes with pyridine-based pincer ligands have been demonstrated to be effective pre-catalysts for the hydrogenation of alkenes. nih.gov

The reactive bromomethyl groups on this compound could be utilized to synthesize more elaborate ligand structures, potentially incorporating phosphine (B1218219) or other donor groups that are known to be effective in hydrogenation catalysis. This functionalization could lead to the development of novel catalysts with tailored properties for specific hydrogenation applications.

The electrochemical and photochemical reduction of carbon dioxide (CO2) is a critical area of research for addressing climate change and developing renewable energy sources. Rhenium-bipyridine complexes have been at the forefront of this field, with [Re(bpy)(CO)3Cl] being a benchmark catalyst for the selective reduction of CO2 to carbon monoxide (CO).

Recent studies have explored the effect of modifying the bipyridine ligand to enhance catalytic performance. For example, a rhenium complex with a bipyridine ligand functionalized with BODIPY (boron-dipyrromethane) moieties at the 4 and 4'-positions, synthesized from a derivative of this compound, has shown enhanced electrocatalytic activity for CO2 reduction compared to the unsubstituted parent complex. rsc.org The BODIPY units act as a redox reservoir, storing electrons that can be used to activate the CO2 molecule. rsc.org This work highlights the potential of using the 4,4'-positions of the bipyridine ligand, where the bromomethyl groups are located in the target compound, for introducing functionalities that can improve catalytic efficiency.

Furthermore, bio-inspired approaches have involved modifying bipyridine ligands with amino acids and peptides to create catalysts with proton relays and hydrogen-bonding capabilities, which can lower the overpotential for CO2 reduction.

Table 2: Performance of a Functionalized Rhenium-Bipyridine Catalyst in CO2 Reduction

Catalyst Second-Order Rate Constant (k) for CO2 Reduction
[Re(BB2)(CO)3Cl] (BB2 = 4,4'-bis(BODIPY)-2,2'-bipyridine) 3400 M⁻¹s⁻¹
[Re(bpy)(CO)3Cl] (unsubstituted) ~1133 M⁻¹s⁻¹ (approximately three times less)

Data from voltammetry experiments at an applied potential of -2.0 V versus SCE. rsc.org

Palladium- and nickel-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of C-C and C-heteroatom bonds. Bipyridine ligands have been widely employed in these reactions to stabilize the metal center and influence the catalytic cycle. Complexes derived from this compound have been used to synthesize cationic ligands for palladium-catalyzed cross-coupling reactions.

The merger of photoredox catalysis with nickel-bipyridine complexes has been particularly impactful in cross-coupling reactions. tcichemicals.com These systems can facilitate challenging cross-couplings by accessing novel reaction pathways involving radical intermediates. The electronic properties of the bipyridine ligand are crucial in these processes, as they influence the redox potentials of the nickel species involved in the catalytic cycle. nih.gov

The mechanism of these reactions can be complex, often involving multiple interconnected catalytic cycles. For instance, in some dual nickel/iridium photoredox systems, the iridium photosensitizer absorbs light and initiates electron transfer, which then engages with a nickel-bipyridine complex to perform the cross-coupling. tcichemicals.com

Mechanisms of Catalysis and Ligand-Metal Interactions

The catalytic activity of transition metal complexes derived from this compound is fundamentally governed by the intricate interplay between the ligand and the metal center. The bipyridine ligand influences the electronic structure and coordination geometry of the metal, which in turn dictates its reactivity in a catalytic cycle.

In many catalytic processes, the bipyridine ligand acts as a spectator, providing a stable coordination environment for the metal center to undergo changes in its oxidation state and coordination number. However, in some cases, the bipyridine ligand can be "non-innocent," meaning it actively participates in the redox chemistry of the reaction. For example, in the CO2 reduction catalyzed by a rhenium-BODIPY-bipyridine complex, the ligand is reduced and stores electrons that are later transferred to the CO2 substrate. rsc.org

In photoredox catalysis with nickel-bipyridine complexes, the bipyridine ligand can be directly involved in the electronic transitions upon light absorption. The relative energies of the metal-centered d-orbitals and the ligand-centered π and π* orbitals determine the nature of the excited state and its subsequent reactivity. Ligand field strength and coordination geometry have a dramatic influence on the reductive steps in a catalytic cycle. tcichemicals.comnih.gov

The mechanism of cross-coupling reactions often involves a series of elementary steps, including oxidative addition, transmetalation, and reductive elimination. The bipyridine ligand can influence the rates of these steps by modifying the electron density at the metal center and by sterically influencing the approach of substrates. For example, in photoredox-mediated cross-coupling, both single electron transfer (SET) and energy transfer pathways have been proposed, with the nickel-bipyridine complex playing a central role in both scenarios. tcichemicals.com

Electron-Withdrawing Effects of Bromomethyl Groups on Catalytic Activity

The bromomethyl groups appended to the 2,2'-bipyridine framework exert a significant influence on the electronic properties of the resulting metal complexes, which in turn can modulate their catalytic activity. The bromine atoms are strongly electron-withdrawing, which can decrease the electron density on the bipyridine ring system . This electronic perturbation can affect the strength of the metal-ligand bond and the redox properties of the metal center .

In the context of catalysis, the electron-withdrawing nature of the bromomethyl substituents can render the coordinated metal center more electrophilic or Lewis acidic . This enhanced electrophilicity can be advantageous in catalytic reactions where the activation of a substrate by the metal center is a key step. For instance, in palladium-catalyzed cross-coupling reactions, the electronic properties of the bipyridine ligand can influence the efficiency of the catalytic cycle .

A systematic study on the effect of electronic properties of substituents on 2,2'-bipyridine Mn and Re complexes in CO2 electroreduction revealed that electron-withdrawing substituents shift the reduction potentials to more positive values frontiersin.org. However, this can sometimes lead to a decrease in the rate of CO2 conversion or even inhibit catalytic activity altogether frontiersin.org. This highlights the delicate balance of electronic effects required for optimal catalytic performance. While strongly electron-withdrawing groups like -CF3 and -CN were found to diminish catalytic activity for CO2 reduction, the specific impact of the bromomethyl group requires further investigation in this context frontiersin.org.

The following table summarizes the general influence of electron-withdrawing groups on the properties of bipyridine-metal complexes.

PropertyEffect of Electron-Withdrawing Groups
Metal Center Electron Density Decreased
Lewis Acidity of Metal Center Increased
Reduction Potential Shifted to more positive values frontiersin.org
Catalytic Activity Can be enhanced or diminished depending on the specific reaction frontiersin.org

Steric Effects and Substrate Accessibility in Catalytic Sites

The substituents on a bipyridine ligand can also introduce steric bulk, which can play a crucial role in determining the coordination geometry of the metal complex and the accessibility of the catalytic site to substrates. The bromomethyl groups at the 4 and 4' positions of the 2,2'-bipyridine ligand can introduce a degree of steric hindrance that may influence catalytic performance.

Conversely, excessive steric hindrance can impede the approach of bulky substrates to the catalytic center, thereby reducing the reaction rate nih.govnih.gov. The flexibility of the bromomethyl groups may allow for some conformational adjustments, but their presence will invariably create a more sterically demanding environment compared to the unsubstituted bipyridine ligand.

A study on Pd-catalyzed aerobic aza-Wacker reactions showed that while many bidentate ligands inhibit the reaction, 6,6'-dimethyl-2,2'-bipyridine supports efficient catalytic turnover nih.gov. This suggests that the steric profile of the ligand is a critical factor in catalytic efficacy. While this study does not directly involve this compound, it underscores the importance of steric considerations in ligand design.

The table below illustrates the potential steric implications of substituents on bipyridine ligands in catalysis.

Steric FactorPotential Impact on Catalysis
Substituent Position Groups closer to the metal center (e.g., 6,6'-positions) generally exert a stronger steric effect nih.gov.
Substrate Accessibility Bulky substituents can hinder the approach of substrates to the catalytic site nih.govnih.gov.
Catalytic Selectivity Steric hindrance can influence the selectivity of a catalytic reaction.
Catalyst Stability Appropriate steric bulk can protect the metal center and enhance catalyst stability.

Development of Heterogeneous Catalysts from Bipyridine Complexes

A significant advantage of using this compound in catalysis is the potential for its use in the development of heterogeneous catalysts. The reactive bromomethyl groups provide a convenient anchor for immobilizing the catalytically active metal complex onto a solid support. This heterogenization offers several benefits over homogeneous catalysis, including ease of catalyst separation from the reaction mixture, potential for catalyst recycling, and improved catalyst stability.

Metal-Organic Frameworks (MOFs) as Ligand Supports

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The tunable nature of MOFs makes them excellent platforms for heterogeneous catalysis. This compound can serve as a precursor to bipyridine-based dicarboxylic acid ligands, which are commonly used as linkers in the synthesis of MOFs cd-bioparticles.netalfachemch.com.

By incorporating bipyridine units into the MOF structure, it is possible to create materials with well-defined, accessible metal-binding sites. These sites can then be metalated with a catalytically active metal, resulting in a single-site heterogeneous catalyst. The porous nature of the MOF allows for the diffusion of substrates to the active sites and the diffusion of products out of the framework.

A study on mixed-linker bipyridyl MOF-supported palladium(II) catalysts demonstrated that the stereoelectronic properties of the bipyridyl linker are critical to the catalytic activity in Suzuki-Miyaura cross-coupling reactions iastate.edu. This highlights the potential for fine-tuning the catalytic performance of MOF-based catalysts by modifying the bipyridine ligand.

The following table provides examples of how bipyridine-functionalized MOFs are utilized in catalysis.

MOF Catalyst SystemCatalytic ApplicationKey Findings
Mixed-linker bipyridyl MOF-PdCl2Suzuki-Miyaura cross-couplingThe steric and electronic properties of the bipyridyl linker significantly impact catalytic activity iastate.edu.
3D Ni and Co redox-active MOFs with 4,4'-bipyridine (B149096)Hydrogen Evolution Reaction (HER)The 4,4'-bipyridine linker significantly changes the catalytic properties compared to 1D polymers rsc.org.

Surface Anchoring of Complexes for Catalysis

The reactive C-Br bonds in the bromomethyl groups of this compound provide a versatile handle for the covalent anchoring of its metal complexes onto various solid supports, such as silica, polymers, or metal oxides . This surface immobilization is a key strategy for creating robust heterogeneous catalysts.

The process typically involves a nucleophilic substitution reaction where a functional group on the support surface displaces the bromide ions, forming a stable covalent bond. This approach allows for the creation of a well-defined catalytic surface with a high density of active sites.

The immobilization of molecular catalysts on surfaces is a promising strategy for creating highly functional catalytically active hybrid systems nih.gov. By anchoring the catalyst, it is possible to combine the high selectivity and activity of a homogeneous catalyst with the practical advantages of a heterogeneous system. The choice of anchoring group and support material can influence the performance of the final catalyst.

Polymer Chemistry and Material Science Innovations

Integration of 4,4'-Bis(bromomethyl)-2,2'-bipyridine (B176824) into Polymeric Architectures

The versatile nature of this compound facilitates its integration into various polymeric architectures, leading to the development of advanced materials with specific electronic, optical, and catalytic properties. The bipyridine unit provides a strong chelating site for metal ions, while the bromomethyl groups offer reactive handles for polymerization and functionalization.

Polymers incorporating the this compound moiety are widely utilized as macroligands for metal atoms. The bidentate nature of the 2,2'-bipyridine (B1663995) unit allows for the formation of stable chelate rings with a variety of metal centers, which enhances the stability of the resulting metal complexes. This has significant implications in catalysis, where the electronic properties and reactivity of the metal center can be modulated by the polymer backbone. Furthermore, these functionalized polymers are instrumental in modifying the electronic and optical characteristics of materials, with applications in dye-sensitized solar cells and the creation of luminescent materials. The rigid and planar structure of the bipyridine scaffold also makes it an ideal component for constructing supramolecular assemblies.

The synthesis of metallopolymers, where metal atoms are incorporated into the polymer structure, is a key application of this compound. These materials combine the properties of metals with the processability of polymers. nih.gov Sidechain metallopolymers (SMPs), in particular, have gained attention for their potential in catalysis due to the precise control over the number and location of active metal sites. nih.gov Living and controlled polymerization techniques enable the synthesis of SMPs with well-defined structures, including controlled degrees of polymerization and low molecular weight dispersity. nih.gov

Furthermore, this compound can be used to synthesize block copolymers. For instance, it can act as an initiator for atom transfer radical polymerization (ATRP), allowing for the growth of polymer chains from the bipyridine core. This leads to the formation of well-defined block copolymers with a central bipyridine unit. acs.org

Controlled Polymerization Initiators

The presence of the bromomethyl groups makes this compound a valuable initiator for various controlled polymerization techniques. These methods allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.edu

This compound and its derivatives are effective initiators for atom transfer radical polymerization (ATRP), a type of controlled/"living" radical polymerization. acs.orgcmu.edu In ATRP, a transition metal complex reversibly activates and deactivates the growing polymer chains, allowing for controlled polymer growth. acs.org This has been successfully applied to the polymerization of monomers like styrene and methyl methacrylate. cmu.edu The molecular weight of the resulting polymer increases linearly with monomer conversion, and the polydispersity remains low. cmu.edu The efficiency of the polymerization is influenced by the choice of the transition metal catalyst and the coordinating ligands. cmu.edu

Table 1: Atom Transfer Radical Polymerization of Styrene Initiated by Iron Complexes

Initiator Catalyst System Monomer Mn (GPC) Mw/Mn
1-Phenylethyl bromide FeBr2/dNbipy Styrene Increases linearly with conversion < 1.5
Benzyl bromide FeBr2/N(nBu)3 Styrene Increases linearly with conversion < 1.5

Data sourced from research on controlled/“living” radical polymerization of styrene catalyzed by iron complexes. cmu.edu dNbipy: 4,4'-Bis(5-nonyl)-2,2'-bipyridine

Thin polymeric films can be formed on electrode surfaces through the electropolymerization of metal complexes containing this compound. acs.org Upon electrochemical reduction of these complexes, coupling reactions occur at the bromomethyl groups, leading to the formation of a metal-complex-containing polymeric film. acs.org This method allows for the creation of stable and adherent films on electrode surfaces. The free ligand itself can also be electropolymerized to form a poly(bipyridine) film, which can subsequently incorporate metal ions from a solution. acs.org These films are often more permeable and less dense compared to films prepared from other polymerizable ligands like 4-methyl-4'-vinyl-2,2'-bipyridine. acs.org This technique also allows for the preparation of copolymeric and bilayer films with spatially separated complexes. acs.org

Development of Porous Polymer Materials

This compound is a key building block in the synthesis of porous organic polymers (POPs). alfachemch.comdtu.dk These materials are characterized by their high surface areas, tunable porosities, and robust nature, making them suitable for a variety of applications. doi.org

The synthesis of POPs often involves reactions that create a cross-linked, three-dimensional network. The reactive bromomethyl groups of this compound readily participate in such reactions. alfachemch.com For example, it can be used in the synthesis of hypercrosslinked porous polymers, which are of interest due to their diverse synthetic methods, ease of functionalization, and the use of low-cost reagents under mild conditions. alfachemch.com These porous materials have shown promise in areas such as gas storage and separation, catalysis, and sensing. mdpi.com

One specific example is the synthesis of an ionic porous organic polymer through a quaternization reaction involving a bipyridine derivative. nih.gov Such materials have demonstrated high efficiency in the removal of pollutants from water. nih.gov The bipyridine units within the porous framework can also be functionalized with metal ions post-synthesis, leading to materials with enhanced catalytic or sensing capabilities. rsc.org

Table 2: Properties of a Porous Organic Polymer (POP-1) Synthesized using a Bipyridine Derivative

Property Value
Application Selective adsorption and separation of MO dyes
Post-synthetic Modification Incorporation of Eu3+ cations
Functionalized Material Application Recognition of Fe3+ and methanol, ratiometric pH sensor

Data sourced from research on porous organic polymers based on melamine and 5,5′-bis(bromomethyl)-2,2′-bipyridine. rsc.org

Hypercrosslinked Porous Polymers

The compound this compound serves as a crucial building block in the synthesis of hypercrosslinked polymers (HCPs). These materials are a class of permanent microporous organic polymers characterized by an extensive three-dimensional network, high thermal stability, and large surface areas. The synthesis of HCPs from this bipyridine derivative typically involves Friedel-Crafts alkylation reactions, where the bromomethyl groups act as reactive sites for crosslinking. researchgate.net

The process, often referred to as "knitting," uses an external crosslinker and a Lewis acid catalyst (e.g., iron(III) chloride or aluminum chloride) to create rigid methylene bridges between the bipyridine units. acs.orgstrath.ac.uk This extensive crosslinking, carried out while the initial polymer chains are in a swollen state, prevents the network from collapsing upon solvent removal, thus creating a permanent porous structure. strath.ac.uk The resulting materials exhibit significant microporosity and high specific surface areas, often exceeding 1000 m²/g. strath.ac.ukrsc.org

The incorporation of the 2,2'-bipyridine moiety directly into the polymer backbone imparts unique functionalities. The nitrogen atoms of the bipyridine unit can act as chelating sites for metal ions, allowing for the post-synthetic modification of the HCPs with metal catalysts. This transforms the porous support into a macroligand capable of immobilizing metal species for heterogeneous catalysis. acs.org The inherent properties of these pyridine-containing networks also make them promising candidates for applications in gas sorption and separation, particularly for carbon dioxide. nih.gov

Research into HCPs has explored various monomers and crosslinkers to tailor the material's properties. While direct synthesis from this compound is a key application, studies on analogous crosslinkers like 4,4'-bis(chloromethyl)-1,1'-biphenyl provide insight into the formation and properties of these robust networks. These studies demonstrate the versatility of the hypercrosslinking technique to produce materials with tailored porosity and functionality. acs.orgrsc.orgbeilstein-journals.org

Table 1: Properties of Representative Hypercrosslinked Polymers

Precursor/Crosslinker Synthesis Method BET Surface Area (m²/g) Application Area
Polystyrene precursors Friedel-Crafts Alkylation Up to ~2,000 strath.ac.uk Gas Sorption, Separation
4,4'-bis(chloromethyl)-1,1'-biphenyl Friedel-Crafts Alkylation Up to 1970 rsc.org CO2 Capture
2,2'-Bipyridine integrated networks Friedel-Crafts & Scholl Coupling Not specified Heterogeneous Catalysis acs.org
4,4'-bis(chloromethyl)-1,1'-biphenyl Mechanochemical Reaction Up to 1720 beilstein-journals.org Organic Vapor Adsorption

Covalent Organic Frameworks (COFs) and Related Structures

This compound is a valuable precursor for integrating functional ligands into the highly ordered structures of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Their well-defined pore structures, high porosity, and tunable functionalities make them ideal platforms for various applications, including catalysis and optoelectronics. mdpi.combit.edu.cn

The 2,2'-bipyridine unit, when incorporated into a COF skeleton, provides a robust bidentate N,N'-chelating site. This allows for the precise positioning of metal ions within the crystalline framework through post-synthetic metalation. researchgate.net This strategy combines the advantages of homogeneous catalysis (well-defined active sites) with heterogeneous catalysis (ease of separation and recyclability). mdpi.comnih.gov The reactive bromomethyl groups on the precursor can be converted to other functionalities suitable for COF synthesis, or the bipyridine unit can be incorporated into larger monomers that are then used in the framework's construction.

Detailed research has demonstrated the successful application of bipyridine-based COFs in catalysis:

CO₂ Reduction: A COF containing 2,2'-bipyridine moieties was functionalized with a Rhenium (I) tricarbonyl complex. The resulting material (COF-2,2'-bpy-Re) was immobilized on an electrode and served as an electrocatalyst for the reduction of carbon dioxide to carbon monoxide, achieving a faradaic efficiency of 81%. researchgate.net

Oxygen Evolution Reaction (OER): Bimetallic Co/Fe-based COF composites were synthesized by coordinating cobalt and iron ions to the bipyridine sites within the framework. An optimized composite, Co₀.₇₅Fe₀.₂₅@COF-TB, demonstrated excellent performance as an electrocatalyst for the OER, requiring a low overpotential of 331 mV to reach a current density of 10 mA cm⁻². nih.gov

Methane Conversion: A multi-component COF composite, POM–Pt@COF–TB, which incorporates both platinum and a polyoxometalate coordinated to bipyridine sites, showed catalytic activity for the oxidation of methane. nih.gov

Cross-Coupling Reactions: A palladium-loaded COF incorporating bipyridine units (Pd@TpBpy COF) was shown to be an efficient and recyclable catalyst for Suzuki cross-coupling reactions, achieving yields of up to 99%. mdpi.com

The ordered structure of COFs facilitates the diffusion of reactants and products, while the stable covalent backbone ensures the catalyst's durability. mdpi.com The ability to create these advanced materials highlights the importance of functionalized building blocks like this compound in the field of materials science.

Table 2: Performance of Bipyridine-Based Covalent Organic Frameworks in Catalysis

COF Material Metal Center Catalytic Application Key Performance Metric
COF-2,2'-bpy-Re Rhenium (Re) CO₂ Electroreduction 81% Faradaic Efficiency for CO researchgate.net
Co₀.₇₅Fe₀.₂₅@COF-TB Cobalt (Co), Iron (Fe) Oxygen Evolution Reaction 331 mV overpotential at 10 mA cm⁻² nih.gov
POM–Pt@COF-TB Platinum (Pt) Methane Oxidation Exhibited catalytic performance nih.gov
Pd@TpBpy COF Palladium (Pd) Suzuki Cross-Coupling Up to 99% NMR yield mdpi.com

Supramolecular Chemistry and Self Assembly

Design Principles for Supramolecular Assemblies

The design of supramolecular systems using 4,4'-Bis(bromomethyl)-2,2'-bipyridine (B176824) is guided by several key principles:

Ligand Functionalization: The reactive bromomethyl groups are excellent leaving groups in nucleophilic substitution reactions. This allows for the covalent attachment of other functional units before or after metal coordination. This "post-functionalization" capability is a critical design element, enabling the integration of properties like solubility, redox activity, or photoactivity into the final assembly.

Hierarchical Assembly: Construction often occurs in a stepwise or hierarchical manner. The strong metal-ligand bonds form the primary framework, while weaker noncovalent interactions, such as π-stacking and hydrogen bonding, provide further stability and define the higher-order structure.

Formation of Higher-Order Structures

The combination of strong, directional coordination bonds and weaker, non-directional interactions allows this compound to form a diverse array of complex, higher-order structures.

Metal-directed self-assembly is a powerful strategy that uses the coordination of ligands to metal ions to construct intricate, well-defined supramolecular architectures. The 2,2'-bipyridine (B1663995) scaffold is a cornerstone of this approach due to its strong and predictable binding to transition metals. When derivatives like this compound are used, the resulting assemblies can range from discrete metallacycles to extended coordination polymers.

For instance, bipyridine-based ligands are commonly used to form stable complexes with metals such as palladium(II) and platinum(II), which can assemble into crown-shaped metallo-macrocycles. nih.gov These structures often possess cavities that can serve as hosts for small molecules or anions. nih.gov The precise geometry of the assembly is dictated by the coordination preferences of the metal ion and the structure of the bipyridine ligand.

Assembly TypeMetal Ion ExamplesResulting StructureKey Feature
MetallacyclesPt(II), Pd(II)Discrete, cyclic structures (e.g., squares, triangles)Contains a defined internal cavity.
Coordination PolymersRu(II), Fe(II)Extended 1D, 2D, or 3D networksForms materials with potential catalytic or electronic properties.
Mechanically Interlocked MoleculesRu(II), Cu(I)Catenanes and RotaxanesComponents are linked mechanically, not covalently.

This table summarizes common types of supramolecular assemblies formed via metal-directed self-assembly involving bipyridine-type ligands.

While metal-coordination bonds provide the primary driving force for assembly, weaker noncovalent interactions are crucial for the stabilization and final arrangement of these supramolecular structures. For assemblies involving this compound, these interactions include:

Hydrogen Bonding: Although the parent molecule does not have strong hydrogen bond donors, functionalization of the bromomethyl groups can introduce moieties (e.g., amides, alcohols) capable of forming robust hydrogen bonds, further directing the self-assembly process.

These subtle forces are critical in controlling the conformation and packing of the molecules, influencing the material's bulk properties.

Applications in Molecular Recognition and Host-Guest Chemistry

The well-defined structures created using this compound are ideally suited for applications in molecular recognition and host-guest chemistry. The cavities within metallacycles or the spaces within coordination networks can be designed to selectively bind specific guest molecules.

A prominent example is the construction of mechanically interlocked molecules, such as molecular shuttles. In these systems, this compound can be functionalized and quaternized to form a dumbbell-shaped component. A macrocyclic host, such as a crown ether, can be threaded onto this component. The bipyridinium unit acts as a recognition site for the crown ether, and the bulky groups on the end (derived from the bromomethyl positions) act as "stoppers" to prevent the ring from dethreading. This type of host-guest system is not static; the position of the macrocycle on the dumbbell can be controlled by external stimuli, leading to molecular motion.

These principles of molecular recognition are central to developing responsive materials, sensors, and systems for controlled release. The ability to create specific binding pockets allows for the selective recognition of anions, cations, or neutral molecules, depending on the design of the supramolecular host.

Advanced Applications in Chemical Biology and Sensing

Molecular Probes for Biological Molecules

In the field of biological research, 4,4'-Bis(bromomethyl)-2,2'-bipyridine (B176824) is a key intermediate in the synthesis of molecular probes designed to detect and interact with specific biological molecules, most notably nucleic acids like DNA. The bipyridine unit is an excellent chelating ligand for transition metals, particularly ruthenium(II). Once complexed, these resulting structures can be further functionalized to create highly specific and sensitive probes.

A prominent application is in the development of ruthenium(II)-bipyridyl complexes that act as "light switches" for DNA. These complexes typically exhibit low luminescence in aqueous solutions but show a significant increase in fluorescence upon intercalating into the DNA double helix. rcsb.org This property allows them to serve as effective probes for DNA structure and binding events.

Research has focused on creating binuclear ruthenium complexes, where two ruthenium-bipyridine centers are linked together. These dimeric structures have been shown to bind to DNA with affinities over 100 times stronger than their monometallic counterparts. capes.gov.br The parent compound, this compound, can be used to synthesize the bridging ligands that connect the two metal centers, demonstrating its role as a foundational component in these advanced probes.

Furthermore, derivatives of the bipyridine ligand are crucial for targeting specific cellular components or disease markers. In one study, a series of ruthenium-arene complexes featuring various 4,4'-substituted-2,2'-bipyridine ligands were synthesized and evaluated for their anticancer activity against human urinary bladder cancer cells. nih.gov These complexes were shown to penetrate the cancer cell membrane and induce apoptosis, highlighting the role of the modified bipyridine ligand in directing the biological activity of the metal complex. nih.gov The research demonstrated that the interaction with proteins was a more significant factor for anticancer activity than DNA binding for these specific probes. nih.gov

Probe TypeTarget BiomoleculePrinciple of OperationReference
Ruthenium(II)-bipyridyl complexesDNAIntercalation into the DNA helix causes an increase in luminescence ("light switch" effect). rcsb.org
Binuclear Ruthenium(II) complexesDNATwo linked Ru(II) centers provide significantly higher binding affinity compared to single-center complexes. capes.gov.br
Ruthenium(II)-arene complexesCancer Cells (T24)The complex, containing a substituted bipyridine ligand, penetrates the cell membrane and induces apoptosis. nih.gov

Metal Ion Detection and Sensing Systems

The inherent ability of the 2,2'-bipyridine (B1663995) scaffold to form stable complexes with a wide range of transition metal ions makes it an ideal platform for designing chemosensors. nih.gov By modifying this compound, researchers can create specialized ligands that exhibit a selective and detectable response, often optical, upon binding to a target metal ion. mdpi.comnih.govresearchgate.net

These sensors typically consist of two main components: a receptor (the metal-binding site) and a signal transducer (a fluorophore or chromophore). The bipyridine unit often serves as the core of the receptor. The reactive bromomethyl groups are replaced with other functional groups to fine-tune the selectivity and sensitivity of the sensor for specific metal ions like Hg²⁺, Cd²⁺, or Zn²⁺. mdpi.com

For instance, lanthanoid complexes built upon a modified bipyridine framework have been developed as dual-purpose probes. A study detailed the synthesis of 4,4′-bis(trifluoromethyl)-2,2′-bipyridine-6,6′-dicarboxylic acid, which, when complexed with terbium (Tb³⁺) or dysprosium (Dy³⁺), exhibits strong, lanthanoid-centered luminescence in aqueous solutions. rsc.org This luminescence can be modulated by the presence of other analytes, forming the basis of a sensing system.

In another approach, the pH-dependent properties of bipyridine ligands are exploited. A ruthenium complex incorporating a 4,4′-dihydroxy-2,2′-bipyridine ligand was shown to have a reduction potential that is highly sensitive to pH changes. rsc.org As the hydroxyl groups deprotonate with increasing pH, the electronic properties of the complex are significantly altered, which can be monitored electrochemically. This demonstrates how derivatives of the parent compound can be used to create sensors for environmental parameters like pH, in addition to metal ions.

Sensor ClassTarget AnalyteSensing MechanismReference
Fluorescent ChemosensorsHeavy Metal Ions (e.g., Hg²⁺, Cd²⁺)Selective binding of the metal ion to the bipyridine-based receptor causes a change in fluorescence (turn-on or turn-off). mdpi.com
Lanthanoid-based ProbesVarious AnalytesThe complex of a functionalized bipyridine with a lanthanoid (e.g., Tb³⁺) shows strong luminescence that can be perturbed by target analytes. rsc.org
Electrochemical SensorspHA Ru complex with a dihydroxy-bipyridine ligand exhibits a pH-dependent reduction potential due to protonation/deprotonation of the ligand. rsc.org

Research in Drug Delivery Systems as Pharmaceutical Precursors

The compound this compound is a valuable precursor in the synthesis of organic linkers for Metal-Organic Frameworks (MOFs), which are at the forefront of research into advanced drug delivery systems. cd-bioparticles.netalfachemch.com MOFs are highly porous, crystalline materials constructed from metal ions or clusters connected by organic ligands. nih.govnih.gov Their tunable pore sizes, large surface areas, and the ability to functionalize their surfaces make them ideal candidates for encapsulating and transporting therapeutic agents. nih.govrsc.org

The role of this compound is to serve as a foundational building block for the more complex organic linkers required in MOF synthesis. alfachemch.com The highly reactive bromomethyl groups can undergo nucleophilic substitution reactions, allowing for the extension of the bipyridine core and the introduction of various functional groups. This versatility enables the design of custom linkers that can, in turn, be used to construct MOFs with specific properties tailored for drug delivery, such as biocompatibility and controlled release kinetics. rsc.org

For example, linkers derived from this compound can be used to build MOFs from biocompatible metals like iron or zinc. nih.govresearchgate.net Drugs can be loaded into the pores of the MOF, and their release can be triggered by specific stimuli in the target environment, such as a change in pH. The framework protects the drug from degradation and can improve its solubility and bioavailability. nih.gov Research in this area aims to develop MOF-based systems for the targeted delivery of anticancer drugs, antibiotics, and antiviral agents, minimizing side effects and improving therapeutic outcomes. nih.govnih.gov

MOF ComponentFunction in Drug DeliveryRole of this compoundKey References
Organic LinkerForms the structural framework of the MOF, determines pore size and chemical environment.Serves as a precursor for synthesizing the custom organic linkers used in MOF construction. cd-bioparticles.netalfachemch.com
Metal Node (e.g., Fe, Zn)Connects the organic linkers to form the porous, crystalline structure.Not directly involved, but the bipyridine linker it helps create will coordinate to the metal node. nih.govresearchgate.net
Porous CavityEncapsulates and stores drug molecules.The choice of linker, derived from the precursor, dictates the size and properties of the cavity. nih.govmdpi.com

Photoswitchable Molecular Glue for RNA

A novel and highly specific application stemming from this compound chemistry is the creation of photoswitchable molecular glues for RNA. alfachemch.com These innovative tools allow for the reversible control of RNA structure and function using light. In a key study, a photoswitchable ligand called NCTA was synthesized. nih.gov This molecule was designed to act as a molecular glue that can bind to and stabilize a specific RNA duplex structure in one isomeric form but not the other.

The synthesis of NCTA involved using a photoisomerizable azobenzene (B91143) moiety as the linker, which was derived from 4,4′-bis(bromomethyl)azobenzene. nih.gov The azobenzene core can exist in two states: a stable E-isomer and a Z-isomer. Irradiation with near-UV light converts the E-isomer to the Z-isomer, and this process is reversed by irradiation with visible blue light. nih.gov

The research demonstrated that the Z-isomer of NCTA could effectively bind to and stabilize an RNA duplex containing a specific UGG/UGG sequence, thereby acting as a "glue" for the two RNA strands. In contrast, the E-isomer showed no binding. This light-responsive behavior enabled researchers to reversibly control the activity of a ribozyme (an RNA enzyme) both in vitro and within living cells. By switching the NCTA glue "on" and "off" with light, they could induce a conformational change in the ribozyme, thereby regulating its biological function. nih.gov This represents a powerful method for externally controlling cellular processes at the molecular level.

ComponentFunctionIsomer ActivityReference
NCTA LigandActs as a photoswitchable molecular glue for RNA.Z-isomer binds and stabilizes the RNA duplex ("ON" state). E-isomer does not bind ("OFF" state). nih.gov
Azobenzene LinkerThe core photoresponsive unit that undergoes E/Z isomerization upon light irradiation.Conversion from E to Z with near-UV light (~365 nm). Conversion from Z to E with blue light (~430 nm). nih.gov
Target RNAAn 11-mer RNA duplex containing a 5'-UGG-3'/5'-UGG-3' sequence.The structure and function (e.g., ribozyme activity) are controlled by the binding of the NCTA glue. nih.gov

Environmental Remediation Research

Adsorption Studies for Dipyridine Derivative Removal

The removal of dipyridine derivatives from aqueous solutions through adsorption has been investigated, offering a promising avenue for remediation. A notable study explored the use of medicinal activated carbon for the adsorptive removal of various 4,4'-dipyridine derivatives. researchgate.net The research highlighted the influence of process parameters such as adsorption time, and the concentration of both the activated carbon and the organic compound on the removal efficiency. researchgate.net

The study demonstrated that activated carbon can serve as an effective and low-cost adsorbent for cationic dipyridine derivatives in an aquatic environment. researchgate.net The efficiency of the adsorption process is influenced by the specific chemical structure of the dipyridine derivative. researchgate.net

To illustrate the findings, the following interactive data table summarizes the adsorption parameters for a synthesized 4,4'-dipyridine derivative (specifically, a product of the reaction between 4,4'-dipyridine and 1,3-dichloro-2-propanol) using activated carbon.

Further research into one-dimensional coordination polymers, such as those formed by Cu2+ and 4,4'-bipyridine (B149096), has shown exceptionally high adsorption capacities for organic dyes. For instance, [Cu(bipy)(SO4)]n demonstrated a remarkable adsorption capacity for Acid Orange 7, reaching 3308 mg g−1. rsc.org While these studies focus on dye removal, the underlying mechanism of ionic exchange and potential hydrophobic and π–π interactions could be relevant for the adsorption of charged or aromatic compounds like derivatives of 4,4'-Bis(bromomethyl)-2,2'-bipyridine (B176824). rsc.org

Degradation Pathways and Mechanisms of this compound in Environmental Contexts

Microbial Degradation:

The biodegradation of pyridine (B92270) and its derivatives has been a subject of considerable research. tandfonline.comnih.govasm.org Numerous bacterial strains have been identified that can degrade pyridine, often utilizing it as a source of carbon and nitrogen. asm.orgnih.gov The degradation pathways typically involve the initial hydroxylation or reduction of the pyridine ring, followed by ring cleavage. asm.orgnih.gov

For instance, the bacterium Arthrobacter sp. strain 68b has been shown to possess a complete pathway for pyridine degradation, which involves four enzymatic steps culminating in the formation of succinic acid. nih.govasm.org The initial step is catalyzed by a two-component flavin-dependent monooxygenase system that directly cleaves the pyridine ring. nih.govasm.org The subsequent enzymatic reactions involve a dehydrogenase and an amidohydrolase. nih.govasm.org

The presence of bromine atoms on the methyl groups of this compound could influence its biodegradability. Studies on brominated flame retardants have shown that microbial consortia can degrade these compounds, although the presence of a carbon source is often required to support microbial growth. mdpi.com The degradation of such compounds may proceed through a monooxygenase mechanism. mdpi.com

Photodegradation:

The 2,2'-bipyridine (B1663995) core of the molecule suggests that photodegradation could be a relevant environmental fate process. Research on the photodegradation of a ruthenium(II)(2,2'-bipyridine) complex in the presence of hydrogen peroxide has demonstrated the decomposition of the complex upon illumination. rsc.org The proposed mechanism involves the participation of a hydroxyl group in promoting radical formation in the excited state, leading to the breakdown of the complex. rsc.org While the specific conditions of this study are not directly analogous to typical environmental settings, it highlights the potential for light-induced degradation of the bipyridine structure.

Future Research Directions and Emerging Opportunities

Exploration of Chiral Derivatives for Asymmetric Catalysis

The development of new chiral ligands is a cornerstone of asymmetric catalysis, and the 2,2'-bipyridine (B1663995) framework is a privileged scaffold in this endeavor. hawaii.eduresearchgate.net The future in this area lies in leveraging the C₂-symmetric nature of 4,4'-bis(bromomethyl)-2,2'-bipyridine (B176824) to create novel, highly effective chiral ligands.

The primary strategy involves the nucleophilic substitution of the bromomethyl groups with chiral moieties. This approach allows for the introduction of chirality at the periphery of the bipyridine core. Research is moving towards using sterically demanding chiral alcohols, amines, or phosphines to create a well-defined chiral pocket around the metal center. nih.gov The synthesis of C₂-symmetric bipyridine-tertiary amine-derived chiral N,N'-dioxides has shown promise, demonstrating the potential for creating effective tetradentate ligands for reactions like nickel(II)-catalyzed asymmetric Michael-type Friedel–Crafts alkylations. rsc.org These ligands can achieve excellent yields and high enantioselectivities (up to 99% ee) for a variety of substrates under mild conditions. rsc.org

Another emerging opportunity is the use of this compound to construct larger, inherently chiral supramolecular structures or bridged ligands. By linking the two bromomethyl groups with a chiral tether, a new C₂-symmetric biphenyl (B1667301) phosphine (B1218219) ligand with central-to-axial chirality transfer can be synthesized. nih.gov This method avoids the need for chiral resolution and provides a practical route to previously inaccessible atropdiastereomeric biaryl phosphine ligands. nih.gov The development of such "planar-chiral" derivatives is an area of growing interest, with applications in a diverse array of processes, including kinetic resolutions and various cycloadditions. nih.gov

Future work will likely focus on fine-tuning the electronic and steric properties of these chiral derivatives to optimize their performance in a wider range of asymmetric transformations. nih.govrsc.org The modular nature of their synthesis from this compound makes it an ideal platform for creating ligand libraries for high-throughput screening and catalyst discovery.

Advanced Spectroscopic and Mechanistic Investigations

A deeper understanding of the electronic structure, reactivity, and dynamics of this compound and its derivatives is crucial for rational design in catalysis and materials science. While standard characterization is routine, advanced spectroscopic techniques and in-depth mechanistic studies offer new frontiers for investigation.

Spectroscopic Characterization: Basic spectroscopic data for key bipyridine compounds are established. For instance, the related chlorinated analog, 4,4'-bis(chloromethyl)-2,2'-bipyridine, has been well-characterized. orgsyn.org However, there is an opportunity for more advanced studies on this compound itself and its complexes.

Compound1H NMR (CDCl3, 300 MHz) δ13C NMR (CDCl3, 75 MHz) δ
4,4'-Bis(chloromethyl)-2,2'-bipyridine 4.63 (s, 4H), 7.38 (dd, 2H), 8.43 (s, 2H), 8.70 (d, 2H)43.9, 120.1, 122.8, 146.7, 149.4, 155.8
4,4'-Bis[(trimethylsilyl)methyl]-2,2'-bipyridine 0.04 (s, 18H), 2.21 (s, 4H), 6.94 (d, 2H), 8.05 (br s, 2H), 8.46 (d, 2H)-2.2, 25.1, 120.6, 121.2, 148.4, 151.7, 155.3
Data sourced from Organic Syntheses Procedure. orgsyn.org

Future research should focus on time-resolved spectroscopy to probe the excited-state dynamics of its metal complexes, which is vital for applications in photochemistry and light-emitting devices. nih.gov Investigating the photophysical properties of platinacycles and other metal complexes derived from substituted bipyridines reveals that transitions are often dominated by mixed metal-ligand-to-ligand charge transfer (MLL'CT). nih.gov Understanding how substituents introduced via the bromomethyl groups affect these transitions can allow for the fine-tuning of absorption and emission wavelengths. nih.gov

Mechanistic Insights: The mechanism of reactions involving this compound, such as polymerizations or the formation of self-assembled monolayers, requires further elucidation. The nucleophilic substitution at the bromomethyl positions is generally considered to be an SN2 process, but detailed kinetic and computational studies can provide a more nuanced understanding, especially with bulky or complex nucleophiles.

Integration into Next-Generation Functional Materials

The robust structure and versatile reactivity of this compound make it an exceptional building block for a new generation of functional materials with tailored properties. biosynth.com Its ability to act as both a chelating ligand and a cross-linking agent is a powerful combination.

Porous Materials and MOFs: This compound is an ideal linker for creating Metal-Organic Frameworks (MOFs). cd-bioparticles.netnih.gov The bipyridine unit can coordinate to metal centers to form secondary building units (SBUs), while the bromomethyl groups can be post-synthetically modified to introduce new functionalities within the pores. This allows for the design of MOFs with tunable pore sizes and chemical environments for applications in gas storage, separation, and catalysis. nih.govresearchgate.net

Polymers and Supramolecular Assemblies: Bipyridyl units are frequently incorporated into functional polymers to impart specific electronic or optical properties or to serve as metal-binding sites. orgsyn.org The bis(halomethyl) functionality of this compound and its chloro-analogue makes them excellent initiators for controlled radical polymerizations, leading to well-defined metallopolymers, including block copolymers. orgsyn.org Future work will explore the creation of complex polymer architectures, such as star polymers and polymer brushes on surfaces, using this compound as a core or initiating unit. Additionally, its use in forming dual-emissive supramolecular metallacycles is an exciting area, with potential applications in sensing and ratiometric lighting. mdpi.com

Material TypeRole of this compoundPotential Applications
Metal-Organic Frameworks (MOFs) Linker/Functionalizable building blockGas storage, selective separation, catalysis nih.gov
Metallopolymers Initiator/MonomerStimuli-responsive materials, catalysis, electronic devices orgsyn.org
Supramolecular Assemblies Bridging ligandMolecular sensors, photoluminescent materials, drug delivery mdpi.com
Functionalized Surfaces Anchoring groupHeterogeneous catalysis, chemical sensors

The development of materials with enhanced solubility in common solvents for applications like dye-sensitized solar cells (DSSCs) is another key direction. mdpi.com By reacting this compound with long-chain phenols or other solubilizing groups, new ligands can be created that improve the processability of the final metal complexes without compromising their electronic properties. mdpi.com

Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

While effective methods for the synthesis of this compound exist, the drive for greater efficiency, lower cost, and improved sustainability continues to fuel research into novel synthetic pathways.

Established High-Yield Synthesis: A highly efficient and widely used method for preparing halomethyl-bipyridines starts from 4,4'-dimethyl-2,2'-bipyridine (B75555). orgsyn.orgorgsyn.org The process involves deprotonation with lithium diisopropylamide (LDA), followed by quenching with chlorotrimethylsilane (B32843) (TMSCl) to form 4,4'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine in high yield (97%). orgsyn.org This intermediate is then halogenated using reagents like hexachloroethane (B51795) or, presumably, a bromine equivalent like hexabromoethane, to yield the final product. orgsyn.org This TMS-based method is advantageous due to its high yields and the low cost of the reagents. orgsyn.org

Emerging Sustainable Methods: The future of bipyridine synthesis is trending towards greener and more atom-economical methods. Key areas of development include:

C-H Activation: Direct C-H activation/functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials. rsc.orgnih.gov Methods are being developed for the direct coupling of pyridines through transition-metal-catalyzed C-H activation, which could eventually provide a more direct route to the 4,4'-dimethyl-2,2'-bipyridine precursor. mdpi.com

Metal-Free Couplings: To avoid the cost and toxicity of some transition metal catalysts, metal-free coupling reactions are gaining traction. For example, the use of a bis-phenalenyl compound can generate a pyridyl radical from a halogenated pyridine (B92270), enabling coupling without a metal catalyst. mdpi.com

Improved Coupling Reactions: Continuous optimization of established coupling reactions like Suzuki and Stille couplings is ongoing. The development of more active and stable catalysts, such as cyclopalladated ferrocenylimine catalysts, allows these reactions to proceed in high yield under milder conditions, even without the need for an inert atmosphere. mdpi.comresearchgate.net

The application of these modern synthetic strategies to the production of this compound and its precursors promises to make this valuable compound more accessible and its production more environmentally benign, further expanding its utility in all areas of chemical science.

Q & A

Q. What are common synthetic routes for 4,4'-Bis(bromomethyl)-2,2'-bipyridine, and how is bromination efficiency optimized?

The compound is typically synthesized via bromination of 4,4'-dimethyl-2,2'-bipyridine using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux (77°C) with azobisisobutyronitrile (AIBN) as a radical initiator . Key considerations include:

  • Reaction time : Extended reflux (16 hours) ensures complete conversion .
  • Purification : Column chromatography is used post-reaction, yielding ~30% product .
  • Precursor availability : 4,4'-Dimethyl-2,2'-bipyridine (CAS 1134-35-6) is the primary upstream precursor .

Q. What spectroscopic techniques confirm the structure and purity of this compound?

  • ¹H NMR : Noncovalent interactions (e.g., with crown ethers) induce high-field shifts in protons, confirming supramolecular assembly .
  • Elemental analysis : Validates stoichiometry and purity.
  • X-ray crystallography : Resolves coordination geometry in metal complexes (e.g., Zn/Ni adducts) .

Q. What purification methods are effective post-synthesis, especially considering solubility?

  • Column chromatography : Effective for isolating the product from unreacted precursors and byproducts .
  • Solvent selection : The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO), facilitating recrystallization .

Advanced Research Questions

Q. How does this compound facilitate the construction of supramolecular architectures?

The bromomethyl groups enable covalent linkage to macrocyclic hosts (e.g., crown ethers) via alkylation, forming mechanically interlocked molecules. For example:

  • Molecular shuttles : Self-assembly with bis-para-phenylene-34-crown-10 creates dynamic systems where crown ethers thread onto the bipyridine core, evidenced by ¹H NMR shifts .
  • Noncovalent interactions : π-Stacking and hydrogen bonding further stabilize these architectures .

Q. What strategies are employed to design Ru or Ir complexes with this ligand for photophysical applications?

  • Ligand substitution : Bromomethyl groups allow post-functionalization (e.g., amide coupling) to anchor complexes onto surfaces (e.g., SiO₂ for CO₂ reduction catalysts) .
  • Electronic tuning : Compared to 4,4'-dimethyl-2,2'-bipyridine, bromomethyl groups increase electron-withdrawing effects, altering redox potentials and photoluminescence in Ir(III) complexes .

Q. How does modifying the bipyridine core with bromomethyl groups influence coordination behavior in metal-organic frameworks (MOFs)?

  • Coordination geometry : The ligand forms octahedral complexes with Zn(II) and Ni(II), where bromomethyl groups enhance steric bulk, favoring five- or six-coordinate geometries .
  • Stability : Bromine’s electronegativity strengthens metal-ligand bonds, improving thermal stability in adducts .

Q. In catalytic applications, how do bromomethyl groups affect the electronic properties of metal complexes?

  • Electron withdrawal : Bromine reduces electron density at the bipyridine N atoms, lowering the metal center’s oxidation potential. This enhances catalytic activity in hydrogenation reactions (e.g., Rh nanoparticles stabilized by brominated bipyridines) .
  • Steric effects : Bulky bromomethyl groups hinder substrate access, requiring optimization of ligand-to-metal ratios .

Methodological Considerations Table

Application Key Methodology Reference
Supramolecular assembly¹H NMR to track crown ether-induced proton shifts; column chromatography for purity
Metal complex synthesisRadical bromination with NBS/AIBN; X-ray crystallography for structural validation
Surface-anchored catalystsFunctionalization via alkyl amine linkages on SiO₂; electrochemical characterization
Cytotoxicity testingMTT assays on Zn/Ni adducts; comparison with standard antioxidants

Critical Data from Studies

  • Bromination yield : ~30% after column chromatography .
  • Cytotoxicity IC₅₀ : Zn(II)-bipyridine adducts show IC₅₀ values comparable to cisplatin in cancer cell lines .
  • Luminescence lifetime : Ru(II) complexes with brominated ligands exhibit extended excited-state lifetimes (e.g., 450 ns vs. 320 ns for non-brominated analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.